Tos-Arg-OH

Descripción general

Descripción

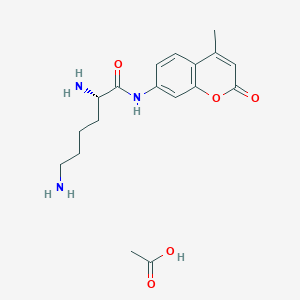

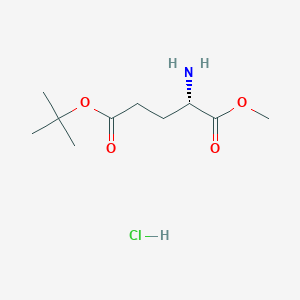

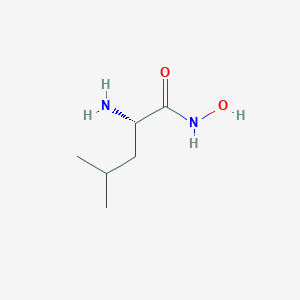

Tos-Arg-OH, also known as Boc-Arg(Tos)-OH or N-α-t.-Boc-N G -tosyl-L-arginine, is a chemical compound used in peptide synthesis . It has a molar mass of 428.5 g/mol and its Hill Formula is C₁₈H₂₈N₄O₆S .

Molecular Structure Analysis

The molecular structure of this compound is represented by the Hill Formula C₁₈H₂₈N₄O₆S . It contains a total of 57 bonds, including 29 non-H bonds, 11 multiple bonds, 11 rotatable bonds, 5 double bonds, and 6 aromatic bonds .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it is known that this compound is used in peptide synthesis . This suggests that it participates in amide bond formation reactions, which are characteristic of peptide synthesis.Physical And Chemical Properties Analysis

This compound is a white to slight yellow to beige powder . It has a melting point of 90 °C . It is clearly soluble in 1 mmole in 2 ml DMF .Aplicaciones Científicas De Investigación

Anti-Tumor Activity and Pharmacokinetics : A study by Liu et al. (2022) synthesized PAT and investigated its pharmacokinetic properties and in vitro cytotoxicity. PAT demonstrated enhanced bioavailability and anti-tumor efficacy compared to its parent compound, PPD. Particularly, it showed strong inhibitory activity against Huh-7 cancer cells and could induce apoptosis in these cells.

Peptide Synthesis : Cezari and Juliano (1996) conducted a study on the formation of delta-lactam during the synthesis of arginine-containing dipeptides using Z-Arg(Tos)-OH and other protected arginines. They found significant amounts of delta-lactam in certain synthesis processes, indicating that Tos-Arg-OH can be a crucial component in peptide synthesis, although the formation of side products like delta-lactam needs to be considered (Cezari & Juliano, 1996).

Synthesis of Hydroxyarginine for Antibiotic Production : Mao et al. (2020) demonstrated an efficient strategy for producing 3-Hydroxyarginine (3-OH-Arg), a crucial intermediate for synthesizing the antibiotic viomycin, which is important in treating tuberculosis. This process involved protein engineering and recombinant whole-cell biocatalysis, highlighting the potential role of arginine derivatives like this compound in antibiotic production (Mao et al., 2020).

Safety and Hazards

Tos-Arg-OH is classified as having acute toxicity (oral, Category 4), skin corrosion/irritation (Category 2), serious eye damage/eye irritation (Category 2A), and specific target organ toxicity (single exposure; Respiratory tract irritation, Category 3) . It is highly hazardous to water . It should be stored at -15°C to -25°C .

Análisis Bioquímico

Cellular Effects

It is known that arginine, the parent compound of Tos-Arg-OH, plays a crucial role in cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that arginine, the parent compound of this compound, can exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Propiedades

IUPAC Name |

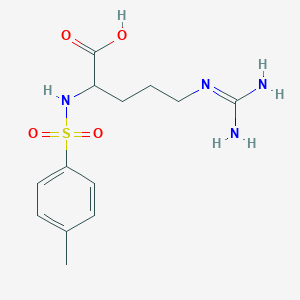

(2S)-5-(diaminomethylideneamino)-2-[(4-methylphenyl)sulfonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O4S/c1-9-4-6-10(7-5-9)22(20,21)17-11(12(18)19)3-2-8-16-13(14)15/h4-7,11,17H,2-3,8H2,1H3,(H,18,19)(H4,14,15,16)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFNRNFXZFIRNEO-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.